beta-L-fucose 1-phosphate

Description

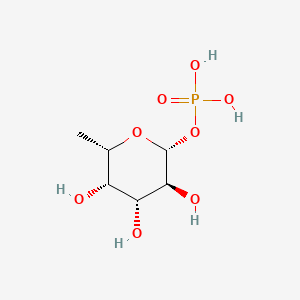

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O8P/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2-9H,1H3,(H2,10,11,12)/t2-,3+,4+,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVXQARCLQPGIR-SXUWKVJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310005 | |

| Record name | β-L-Fucopyranosyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fucose 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16562-59-7, 28553-11-9 | |

| Record name | β-L-Fucopyranosyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16562-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fucopyranosyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028553119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-L-Fucopyranosyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fucose 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Structure, Significance, and Synthesis of β-L-Fucose 1-Phosphate: A Core Intermediate in Glycobiology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

β-L-fucose 1-phosphate is a pivotal phosphorylated monosaccharide that serves as a central metabolic intermediate in the biosynthesis of guanosine diphosphate (GDP)-L-fucose. As the universal donor substrate for fucosyltransferases, GDP-L-fucose is indispensable for the fucosylation of glycoconjugates, a post-translational modification critical to a vast array of biological processes including cell adhesion, signaling, immune responses, and pathogenesis. Consequently, a comprehensive understanding of β-L-fucose 1-phosphate—from its precise molecular architecture to its synthesis and biological context—is fundamental for researchers in glycobiology, oncology, and infectious disease, as well as for professionals engaged in the development of novel therapeutics targeting glycosylation pathways. This guide provides an in-depth examination of the structure, physicochemical properties, metabolic role, and synthesis of β-L-fucose 1-phosphate, offering field-proven insights and detailed methodologies to support advanced research and development.

Molecular Structure and Physicochemical Properties

The functional identity of β-L-fucose 1-phosphate is dictated by its unique three-dimensional structure. It is a derivative of L-fucose, a deoxyhexose sugar, which distinguishes it from more common hexoses like glucose and galactose by the absence of a hydroxyl group at the C6 position.

Core Chemical Structure

β-L-fucose 1-phosphate consists of an L-fucopyranose ring with a phosphate group attached to the anomeric carbon (C1). The key structural features are:

-

L-Configuration: It is an L-sugar, which is less common in nature than D-sugars, with a specific stereochemical arrangement of hydroxyl groups.

-

Deoxy Sugar: The C6 position is a methyl group (CH₃) rather than a hydroxymethyl group (CH₂OH).

-

Pyranose Ring: The sugar exists predominantly as a six-membered tetrahydropyran ring.

-

β-Anomeric Configuration: The phosphate group at the anomeric carbon (C1) is in the equatorial position relative to the plane of the ring. This orientation is crucial for its recognition and processing by downstream enzymes like GDP-L-fucose pyrophosphorylase.

The IUPAC name for this compound is {[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}phosphonic acid[1].

Figure 1: 2D chemical structure of β-L-fucose 1-phosphate.

Figure 1: 2D chemical structure of β-L-fucose 1-phosphate.

Physicochemical Data Summary

A precise understanding of the molecule's properties is essential for its handling, synthesis, and analysis. The key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃O₈P | [1][2][3][] |

| Average Molecular Weight | 244.136 g/mol | [1][2][] |

| Monoisotopic Molecular Weight | 244.034804377 g/mol | [1] |

| CAS Registry Number | 16562-59-7 (for the acid form) | [1] |

| Appearance | Solid powder (often as a salt) | [][5] |

| Solubility | Soluble in water (50 mg/mL for bis(cyclohexylammonium) salt) | [5] |

| Storage Temperature | -20°C | [][5] |

Biological Significance and Metabolic Context

β-L-fucose 1-phosphate is not merely a static chemical entity but a dynamic intermediate in a critical metabolic pathway known as the "salvage pathway" for L-fucose. This pathway allows cells to recycle free L-fucose, derived from dietary sources or the breakdown of endogenous glycoproteins, into the activated sugar nucleotide GDP-L-fucose.

The Salvage Pathway for Fucosylation

The conversion of free L-fucose into a form suitable for fucosylation involves two key enzymatic steps:

-

Phosphorylation: L-fucokinase (EC 2.7.1.52) catalyzes the phosphorylation of L-fucose at the C1 position using ATP as the phosphate donor, yielding β-L-fucose 1-phosphate.

-

Activation: GDP-L-fucose pyrophosphorylase (GFPP) (EC 2.7.7.30) catalyzes the reversible reaction between β-L-fucose 1-phosphate and guanosine triphosphate (GTP) to produce GDP-L-fucose and pyrophosphate[1]. This reaction is typically magnesium-dependent[1].

GDP-L-fucose then serves as the substrate for fucosyltransferases, which attach fucose to various glycans on proteins and lipids. These fucosylated structures are vital for numerous biological functions, including cell-cell adhesion, protein glycosylation, and tissue development[2]. Dysregulation of this pathway is implicated in diseases such as cancer and inflammation[2][].

Metabolic Pathway Diagram

The following diagram illustrates the central role of β-L-fucose 1-phosphate in connecting free L-fucose to the fucosylation machinery of the cell.

Caption: The L-fucose salvage pathway.

Synthesis and Characterization Protocols

The availability of high-purity β-L-fucose 1-phosphate is essential for studying the kinetics of GFPP, screening for inhibitors, and as a starting material for the synthesis of GDP-L-fucose and its analogs. Both chemical and enzymatic methods have been developed for its synthesis.

Chemical Synthesis Approach

Chemical synthesis offers a route for large-scale production. A practical method was developed that achieves a high overall yield by leveraging a neighboring group participation strategy.

Principle: This synthesis proceeds from L-fucose via per-O-acetylation, selective anomeric bromination, and finally phosphorylation. A key step involves a Koenigs-Knorr-like glycosylation where a benzoyl group at the C2 position participates, directing the stereochemistry to favor the desired β-anomer[6].

Experimental Protocol: Large-Scale Chemical Synthesis of β-L-Fucopyranosyl Phosphate[6]

This protocol is an illustrative summary based on published methods and should be adapted and optimized under appropriate laboratory safety standards.

-

Per-O-benzoylation of L-Fucose: L-fucose is treated with a benzoylating agent (e.g., benzoyl chloride in pyridine) to protect all hydroxyl groups. The C2-benzoyl group is critical for the stereochemical outcome in the glycosylation step.

-

Anomeric Bromination: The 1-O-benzoyl group is selectively replaced with bromine using HBr in an appropriate solvent, yielding the glycosyl bromide donor.

-

Phosphate Glycosylation: The glycosyl bromide is reacted with a suitable phosphate donor (e.g., dibenzyl phosphate) in the presence of a promoter. The neighboring C2-benzoyl group participates to form an intermediate that sterically hinders attack from the alpha-face, leading predominantly to the β-phosphate product.

-

Deprotection: The benzoyl and benzyl protecting groups are removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) to yield the final β-L-fucopyranosyl phosphate.

-

Purification and Salt Formation: The product is purified using ion-exchange chromatography and can be isolated as a stable salt, such as the dicyclohexylammonium salt, for improved handling and storage[6].

Enzymatic Synthesis Approach

Enzymatic synthesis provides exceptional stereospecificity, yielding the β-anomer exclusively under mild reaction conditions. This method is ideal for producing biologically active material for biochemical assays.

Principle: The synthesis utilizes L-fucokinase to directly phosphorylate L-fucose. This enzyme is highly specific for its substrates, L-fucose and ATP, preventing the formation of unwanted byproducts.

Experimental Protocol: Enzymatic Synthesis of β-L-Fucose 1-Phosphate[7]

-

Reaction Mixture Preparation: Prepare a buffered reaction mixture (e.g., 50 mM Tris-HCl, pH 7.5) containing:

-

L-fucose (e.g., 10-20 mM)

-

ATP (1.5-2.0 molar equivalents)

-

Magnesium chloride (MgCl₂) (e.g., 10 mM) as a cofactor

-

-

Enzyme Addition: Add a purified preparation of recombinant L-fucokinase to the reaction mixture. The optimal amount of enzyme should be determined empirically to achieve a desired reaction rate.

-

Incubation: Incubate the reaction at the enzyme's optimal temperature (e.g., 37°C) for a period of 2-16 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by measuring the depletion of ATP or the formation of product using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Reaction Quenching and Purification: Terminate the reaction by heat inactivation of the enzyme or by adding cold ethanol. The product, β-L-fucose 1-phosphate, can be purified from the reaction mixture using anion-exchange chromatography to separate it from unreacted fucose, ATP, and ADP.

Synthesis Workflow Visualization

The following diagram outlines the logical flow for producing and verifying β-L-fucose 1-phosphate for research applications.

Caption: General workflow for synthesis and purification.

Structural Characterization

Confirmation of the synthesized product's identity and purity is non-negotiable. The primary analytical methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the fucopyranose ring structure and the stereochemistry, while ³¹P NMR confirms the presence and chemical environment of the phosphate group. The anomeric configuration (β) can be determined by the coupling constant of the anomeric proton (H1).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to verify the exact molecular weight of the compound, confirming its elemental composition[8]. Tandem MS (MS/MS) can provide structural information through fragmentation patterns[8].

Conclusion and Future Perspectives

β-L-fucose 1-phosphate is a deceptively simple molecule that holds a position of immense strategic importance in cellular metabolism. Its role as the direct precursor to GDP-L-fucose places it at the gateway to all cellular fucosylation. For researchers, a deep understanding of its structure and chemistry is the foundation for exploring the broader field of glycobiology. For drug development professionals, the enzymes that produce and consume this intermediate, L-fucokinase and GDP-L-fucose pyrophosphorylase, represent attractive targets for therapeutic intervention in diseases characterized by aberrant glycosylation. The continued development of robust and scalable synthesis protocols for β-L-fucose 1-phosphate and its analogs will remain a critical endeavor, fueling future discoveries in this dynamic field.

References

- Human Metabolome Database. (n.d.).

- G-G, H., & C, P. (1993). Large-scale synthesis of beta-L-fucopyranosyl phosphate and the preparation of GDP-beta-L-fucose.

- National Center for Biotechnology Information. (n.d.). Beta-L-fucose 1-phosphate.

- Fessner, W. D., & Sinerius, G. (2004). Enzymatic synthesis of L-fucose and L-fucose analogs.

- Ishihara, H., Massaro, D. J., & Heath, E. C. (1968). The metabolism of L-fucose. 3. The enzymatic synthesis of this compound. Journal of Biological Chemistry, 243(6), 1103-1109. [Link]

- Nunez, H. A., & Barker, R. (1977). Synthesis of beta-L-fucopyranosyl phosphate and L-fucofuranosyl phosphates by the MacDonald procedure.

- Wikimedia Commons. (2007).

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. Buy this compound | 28553-11-9 [smolecule.com]

- 3. This compound | C6H13O8P | CID 65369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. β-L-Fucose 1-phosphate bis(cyclohexylammonium) salt ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Large-scale synthesis of beta-L-fucopyranosyl phosphate and the preparation of GDP-beta-L-fucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The metabolism of L-fucose. 3. The enzymatic synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scientificlabs.ie [scientificlabs.ie]

The Cornerstone of Fucose Salvage: A Technical Guide to the Discovery and History of L-fucose 1-phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-fucose, a deoxyhexose monosaccharide, plays a critical role in a myriad of biological processes, from cell adhesion and signaling to immune responses and cancer metastasis. The incorporation of fucose into glycoconjugates is dependent on the activated sugar donor, GDP-L-fucose. While the de novo synthesis of GDP-L-fucose from GDP-mannose is the primary route, a crucial salvage pathway exists to reutilize free L-fucose. Central to this salvage pathway is the intermediate, L-fucose 1-phosphate. This technical guide provides an in-depth exploration of the discovery and history of L-fucose 1-phosphate, detailing the seminal experiments that elucidated its existence and the characterization of the key enzymes responsible for its metabolism. We will delve into the causality behind the experimental designs of the pioneers in the field and provide contemporary protocols for the enzymatic synthesis and analysis of this pivotal molecule, offering valuable insights for researchers in glycobiology and drug development.

Introduction: The Significance of L-Fucose and its Metabolic Pathways

L-fucose (6-deoxy-L-galactose) is a structurally unique monosaccharide distinguished by the absence of a hydroxyl group at the C-6 position and its L-configuration.[1] This seemingly subtle modification confers profound functional diversity to the glycans it adorns. Fucosylated glycans are integral components of N- and O-linked glycoproteins and glycolipids, where they often occupy terminal positions, acting as critical recognition motifs in cell-cell interactions.[2] The biological importance of fucosylation is underscored by its involvement in processes such as selectin-mediated leukocyte adhesion, blood group antigen determination, and host-microbe interactions.[2][3] Aberrant fucosylation is a hallmark of several pathological states, including cancer and inflammation, making the enzymes of fucose metabolism attractive targets for therapeutic intervention.[2]

Mammalian cells utilize two distinct pathways to synthesize the universal fucose donor, guanosine diphosphate L-fucose (GDP-L-fucose).[2] The predominant de novo pathway, first outlined by Victor Ginsburg in the early 1960s, converts GDP-D-mannose to GDP-L-fucose through a series of enzymatic reactions.[4] Complementing this is the salvage pathway, which recycles free L-fucose derived from dietary sources or the catabolism of endogenous glycoconjugates.[2][5] This pathway, while contributing a smaller fraction to the total GDP-L-fucose pool under normal conditions, is of significant biological and therapeutic interest.[2] At the heart of this salvage pathway lies a phosphorylated intermediate: L-fucose 1-phosphate .

The Discovery of L-fucose 1-phosphate: A Historical Perspective

The elucidation of the fucose salvage pathway and the identification of L-fucose 1-phosphate as a key intermediate was a landmark achievement in glycobiology. The seminal work in this area was conducted by Ishihara, Massaro, and Heath in 1968. Their research provided the first direct evidence for the enzymatic phosphorylation of L-fucose to form L-fucose 1-phosphate.

The Pivotal Experiments of Ishihara, Massaro, and Heath (1968)

Working with porcine liver extracts, Ishihara and colleagues demonstrated the presence of an enzymatic activity that catalyzed the transfer of a phosphate group from ATP to L-fucose.[6] This enzyme, which they named L-fucokinase , was shown to be specific for L-fucose and required a divalent cation, such as Mg²⁺, for its activity.[6]

The experimental design was elegant in its directness. The researchers incubated L-fucose with ATP and a partially purified enzyme preparation from porcine liver. The formation of a phosphorylated fucose derivative was monitored using various chromatographic and electrophoretic techniques.[6] Through meticulous characterization, including chemical analysis and comparison with synthetically prepared standards, they unequivocally identified the product as β-L-fucose 1-phosphate .[6]

In a companion paper published in the same year, Ishihara and Heath further solidified the role of L-fucose 1-phosphate as a metabolic intermediate.[7] They identified and characterized a second enzyme, GTP:β-L-fucose-1-phosphate guanylyltransferase (now more commonly known as fucose-1-phosphate guanylyltransferase or FPGT), which catalyzes the reaction between L-fucose 1-phosphate and GTP to form GDP-L-fucose and pyrophosphate.[7][8] This discovery provided the complete two-step sequence of the fucose salvage pathway, firmly establishing L-fucose 1-phosphate as the central intermediate.

The Salvage Pathway: Enzymology of L-fucose 1-phosphate Metabolism

The fucose salvage pathway is a two-enzyme cascade that efficiently converts free L-fucose into the activated sugar nucleotide GDP-L-fucose.

Caption: The L-fucose salvage pathway.

Fucokinase (FUK)

Fucokinase (EC 2.7.1.52) catalyzes the first committed step of the salvage pathway: the phosphorylation of L-fucose at the anomeric position to yield β-L-fucose 1-phosphate.[9][10] The enzyme utilizes ATP as the phosphate donor.[9] Studies on the anomeric specificity of fucokinase have revealed that it preferentially phosphorylates β-L-fucose.[11] The reaction is as follows:

L-fucose + ATP ⇌ β-L-fucose 1-phosphate + ADP[10]

The identification and characterization of the human L-fucokinase gene provided further insights into its structure and function. The enzyme contains conserved sugar kinase motifs in its C-terminal domain, which is responsible for its catalytic activity.

Fucose-1-phosphate Guanylyltransferase (FPGT)

Fucose-1-phosphate guanylyltransferase (EC 2.7.7.30), also known as GDP-L-fucose pyrophosphorylase, catalyzes the second and final step of the salvage pathway.[7] This enzyme facilitates the transfer of a guanosine monophosphate (GMP) moiety from GTP to β-L-fucose 1-phosphate, resulting in the formation of GDP-L-fucose and the release of pyrophosphate.[7][8] The reaction is as follows:

β-L-fucose 1-phosphate + GTP ⇌ GDP-L-fucose + PPi

The hydrolysis of pyrophosphate by ubiquitous pyrophosphatases renders this reaction essentially irreversible in the cell, providing a thermodynamic driving force for the salvage pathway.

| Enzyme | EC Number | Substrates | Products | Cofactors | Cellular Localization |

| Fucokinase (FUK) | 2.7.1.52 | L-fucose, ATP | β-L-fucose 1-phosphate, ADP | Mg²⁺ | Cytosol |

| Fucose-1-phosphate Guanylyltransferase (FPGT) | 2.7.7.30 | β-L-fucose 1-phosphate, GTP | GDP-L-fucose, PPi | Mg²⁺ | Cytosol |

Table 1: Key enzymes in the L-fucose salvage pathway.

Experimental Protocols: Chemoenzymatic Synthesis of L-fucose 1-phosphate

For researchers investigating the fucose salvage pathway or utilizing its enzymes for synthetic purposes, the ability to produce L-fucose 1-phosphate is crucial. The following protocol outlines a robust chemoenzymatic approach for its synthesis.

Principle

This protocol utilizes a recombinant fucokinase to catalyze the phosphorylation of L-fucose using ATP as the phosphate donor. The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and the product is purified using ion-exchange chromatography.

Materials and Reagents

-

Recombinant human fucokinase (can be expressed and purified from E. coli)

-

L-fucose

-

Adenosine 5'-triphosphate (ATP), disodium salt

-

Tris-HCl buffer (1 M, pH 7.5)

-

Magnesium chloride (MgCl₂) (1 M)

-

Dithiothreitol (DTT) (1 M)

-

Dowex AG1-X8 resin (formate form)

-

Formic acid

-

Ammonium formate

-

TLC plates (silica gel 60 F₂₅₄)

-

Developing solvent for TLC (e.g., isopropanol:ammonia:water, 6:3:1 v/v/v)

-

Phosphate detection reagent for TLC (e.g., molybdenum blue spray reagent)

Step-by-Step Methodology

-

Reaction Setup:

-

In a suitable reaction vessel, combine the following components to the final concentrations indicated:

-

L-fucose: 50 mM

-

ATP: 60 mM

-

Tris-HCl (pH 7.5): 100 mM

-

MgCl₂: 10 mM

-

DTT: 2 mM

-

-

Add purified recombinant fucokinase to a final concentration of 0.1 mg/mL.

-

Adjust the final volume with sterile deionized water.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle agitation.

-

Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 2-4 hours).

-

-

Reaction Monitoring by TLC:

-

Spot a small aliquot (1-2 µL) of the reaction mixture and standards (L-fucose, ATP, and a phosphate standard) onto a TLC plate.

-

Develop the TLC plate in the chosen solvent system.

-

Visualize the spots under UV light (for ATP) and by staining with a phosphate-specific reagent. The product, L-fucose 1-phosphate, will appear as a new phosphate-containing spot with a lower Rf value than L-fucose.

-

-

Reaction Termination:

-

Once the reaction has reached completion (as determined by the consumption of L-fucose), terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the enzyme.

-

Centrifuge the mixture to pellet the denatured protein.

-

-

Purification by Ion-Exchange Chromatography:

-

Load the supernatant onto a pre-equilibrated Dowex AG1-X8 (formate form) column.

-

Wash the column extensively with deionized water to remove unreacted L-fucose and other non-anionic components.

-

Elute the bound L-fucose 1-phosphate using a linear gradient of ammonium formate or formic acid.

-

Collect fractions and analyze for the presence of L-fucose 1-phosphate using a phosphate assay or by TLC.

-

-

Desalting and Lyophilization:

-

Pool the fractions containing pure L-fucose 1-phosphate.

-

Remove the salt by repeated co-evaporation with water or by using a suitable desalting column.

-

Lyophilize the desalted product to obtain L-fucose 1-phosphate as a stable white powder.

-

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | Origins and Evolution of the α-L-Fucosidases: From Bacteria to Metazoans [frontiersin.org]

- 3. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The metabolism of L-fucose. 3. The enzymatic synthesis of beta-L-fucose 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The metabolism of L-fucose. IV. The biosynthesis of guanosine diphosphate L-fucose in porcine liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fucokinase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Identification of human L-fucose kinase amino acid sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

beta-L-fucose 1-phosphate molecular weight and formula

An In-Depth Technical Guide to β-L-Fucose 1-Phosphate

Executive Summary

β-L-fucose 1-phosphate is a pivotal intermediate in the salvage pathway for the biosynthesis of guanosine diphosphate (GDP)-L-fucose. As the activated sugar donor for all fucosyltransferase-catalyzed reactions, GDP-L-fucose is essential for the fucosylation of glycoconjugates, a post-translational modification critical to numerous biological processes including cell adhesion, signal transduction, and immune responses.[1][2] This guide provides a comprehensive overview of the physicochemical properties, biochemical significance, and practical applications of β-L-fucose 1-phosphate, tailored for researchers, scientists, and professionals in drug development. We delve into its metabolic context, detail methodologies for its enzymatic synthesis and analysis, and explore its role as a tool in glycobiology and as a precursor for therapeutic agents.

Introduction: The Significance of Fucosylation

L-fucose is a deoxyhexose sugar that plays a profound role in mammalian biology.[2] Unlike most other sugars, it possesses an L-configuration and lacks a hydroxyl group at the C-6 position.[2] Fucose is typically found at the terminus of glycan chains on proteins and lipids, where it acts as a critical recognition motif in a wide array of biological events.[3] The addition of fucose, or fucosylation, is mediated by a family of enzymes known as fucosyltransferases, which transfer L-fucose from the activated donor, GDP-L-fucose, to an acceptor glycan.[2]

Mammalian cells utilize two primary pathways to synthesize GDP-L-fucose: the de novo pathway, which converts GDP-mannose to GDP-L-fucose, and the salvage pathway, which recycles free L-fucose from lysosomal degradation or nutritional sources.[2] β-L-fucose 1-phosphate is the direct, indispensable precursor to GDP-L-fucose within this salvage pathway, making it a key regulatory node in cellular fucosylation.[1][4] Aberrant fucosylation is a hallmark of various diseases, including cancer and inflammatory disorders, driving significant interest in the enzymes and intermediates of these pathways as therapeutic targets.[][6]

Physicochemical Properties of β-L-Fucose 1-Phosphate

β-L-fucose 1-phosphate is the phosphorylated derivative of L-fucose, existing primarily in the β-anomeric form.[1] Its key chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃O₈P | [1][] |

| Molecular Weight | 244.14 g/mol | [1][][7] |

| Monoisotopic Weight | 244.03480 Da | [4] |

| CAS Number | 16562-59-7 | [] |

| IUPAC Name | [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate | [] |

| Synonyms | Fucose 1-phosphate, 6-Deoxy-β-L-galactose 1-phosphate | [] |

| Appearance | Solid | [] |

| Solubility | Soluble in water (50 mg/mL) | |

| Storage Temperature | -20°C | [] |

Note: This compound is often sold commercially as a salt, such as β-L-Fucose 1-phosphate bis(cyclohexylammonium) salt (CAS 40591-57-9), which will have a different molecular weight (442.48 g/mol ).[8]

Biochemical Synthesis and Metabolism

β-L-fucose 1-phosphate is a central metabolite in the fucose salvage pathway. This pathway provides an efficient mechanism for cells to reutilize L-fucose, complementing the de novo synthesis route.

The key enzymatic steps involving β-L-fucose 1-phosphate are:

-

Phosphorylation of L-fucose: Free L-fucose in the cytosol is phosphorylated at the anomeric C-1 position by the enzyme L-fucokinase (EC 2.7.1.52), utilizing adenosine triphosphate (ATP) as the phosphate donor. This reaction yields β-L-fucose 1-phosphate.[4][9]

-

Activation to GDP-L-fucose: β-L-fucose 1-phosphate is then converted into the activated sugar nucleotide GDP-L-fucose by the enzyme fucose-1-phosphate guanylyltransferase (FPGT), also known as GDP-L-fucose pyrophosphorylase (GFPP) (EC 2.7.7.30).[4][10] This reversible reaction uses guanosine triphosphate (GTP) and requires magnesium as a cofactor for optimal activity.[1][4]

GDP-L-fucose is subsequently transported into the Golgi apparatus, where it serves as the universal substrate for fucosyltransferases.

Caption: The Salvage Pathway for GDP-L-Fucose Biosynthesis.

Role in Drug Development and Research Applications

The critical role of fucosylation in pathophysiology has established the salvage pathway as a target for therapeutic intervention and a subject of intense research.

-

Substrate for Enzymatic Studies: β-L-fucose 1-phosphate is an essential substrate for identifying, characterizing, and differentiating fucose-1-phosphate guanylyltransferase (FPGT) enzymes. It is used in kinetic assays to determine enzyme efficiency and screen for potential inhibitors.

-

Therapeutic Potential of Fucosylation Inhibitors: Over-fucosylation is a common feature of cancer cells, contributing to metastasis and chemoresistance. Therefore, inhibiting fucosylation is a promising therapeutic strategy.[6] Analogs of fucose pathway intermediates, including fluorinated fucose-1-phosphates, are being developed as potent inhibitors.[6] These molecules can be metabolized to form GDP-fucose analogs that either act as feedback inhibitors of the de novo pathway or competitive inhibitors of fucosyltransferases.[3][6]

-

Production of Afucosylated Antibodies: A major application in biopharmaceuticals is the production of monoclonal antibodies (mAbs) with enhanced antibody-dependent cell-mediated cytotoxicity (ADCC). The absence of core fucose on the N-glycans of the antibody's Fc region dramatically increases its binding affinity to the FcγRIIIa receptor on immune effector cells. Fucosylation inhibitors, derived from fucose-1-phosphate analogs, can be used in cell culture to produce these more potent, afucosylated therapeutic antibodies.[3]

Experimental Methodologies

Enzymatic Synthesis of β-L-Fucose 1-Phosphate

This protocol describes the in vitro synthesis of β-L-fucose 1-phosphate from L-fucose using recombinant L-fucokinase. This method is based on the enzymatic activity described by Ishihara et al. (1968).[9]

Objective: To produce β-L-fucose 1-phosphate for use as an analytical standard or as a substrate for subsequent enzymatic reactions.

Materials:

-

L-Fucose

-

Adenosine 5'-triphosphate (ATP), disodium salt

-

Recombinant L-fucokinase

-

Tris-HCl buffer (1 M, pH 7.5)

-

Magnesium Chloride (MgCl₂) (1 M)

-

Deionized water

-

Thin Layer Chromatography (TLC) plates (Silica gel 60)

-

TLC Mobile Phase: e.g., 1-butanol:acetic acid:water (2:1:1 v/v/v)

-

Phosphate stain (e.g., Molybdenum Blue spray reagent)

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

-

Deionized water (to a final volume of 1 mL)

-

Tris-HCl buffer (100 µL, final concentration 100 mM)

-

MgCl₂ (10 µL, final concentration 10 mM)

-

L-Fucose (16.4 mg, final concentration 100 mM)

-

ATP (60.5 mg, final concentration 110 mM, slight excess)

-

-

Enzyme Addition: Add an optimized amount of L-fucokinase to initiate the reaction. The exact quantity depends on the specific activity of the enzyme preparation.

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

-

Reaction Monitoring by TLC:

-

Periodically (e.g., at t=0, 1h, 2h, 4h), take a small aliquot (1-2 µL) of the reaction mixture and spot it onto a TLC plate.

-

Spot standards of L-fucose and ATP for comparison.

-

Develop the TLC plate in the prepared mobile phase.

-

Dry the plate and visualize the spots. The product, β-L-fucose 1-phosphate, is phosphate-positive and should have a lower Rf value than L-fucose.

-

-

Reaction Quenching: Once the reaction reaches completion (as determined by TLC), terminate it by boiling the mixture for 2-3 minutes to denature the enzyme.

-

Purification (Optional):

-

Centrifuge the quenched reaction mixture to pellet the denatured protein.

-

The supernatant containing β-L-fucose 1-phosphate can be further purified using techniques like anion-exchange chromatography or gel filtration to remove unreacted ATP and other salts.

-

Caption: Workflow for Enzymatic Synthesis of β-L-Fucose 1-Phosphate.

Conclusion

β-L-fucose 1-phosphate stands as a molecule of fundamental importance in glycobiology. While its primary role is that of a metabolic intermediate, its position within the fucose salvage pathway makes it a critical nexus for controlling cellular fucosylation. For researchers, it is an indispensable tool for elucidating enzyme function and for developing novel therapeutic strategies targeting diseases linked to glycosylation abnormalities. The continued exploration of this pathway and its intermediates promises to yield new insights into cellular regulation and provide innovative solutions for drug development, particularly in the fields of oncology and immunology.

References

- BOC Sciences. β-L-Fucose-1-phosphate (CAS 16562-59-7). URL: https://www.bocsci.

- Smolecule. (2023). beta-L-fucose 1-phosphate (28553-11-9). URL: https://www.smolecule.

- Sigma-Aldrich. β-L-Fucose 1-phosphate bis(cyclohexylammonium) salt. URL: https://www.sigmaaldrich.com/US/en/product/sigma/f1395

- Sigma-Aldrich. Application note for β-L-Fucose 1-phosphate. URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/384/218/f1395-pis.pdf

- Wikipedia. Fucose-1-phosphate guanylyltransferase. URL: https://en.wikipedia.

- Santa Cruz Biotechnology. β-L-Fucose 1-phosphate bis(cyclohexylammonium) salt (CAS 40591-57-9). URL: https://www.scbt.com/p/beta-l-fucose-1-phosphate-bis-cyclohexylammonium-salt-40591-57-9

- Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R-53R. URL: https://academic.oup.com/glycob/article/13/7/41R/2903703

- Ishihara, H., Massaro, D. J., & Heath, E. C. (1968). The metabolism of L-fucose. 3. The enzymatic synthesis of this compound. Journal of Biological Chemistry, 243(6), 1103-1109. URL: https://pubmed.ncbi.nlm.nih.gov/5646161/

- Molbase. 1-(β-L-fucose) phosphate. URL: https://www.molbase.com/en/name-1-(b-L-fucose)

- Human Metabolome Database. Fucose 1-phosphate (HMDB0001265). URL: https://hmdb.ca/metabolites/HMDB0001265

- PubChem, National Center for Biotechnology Information. This compound (CID 65369). URL: https://pubchem.ncbi.nlm.nih.gov/compound/65369

- van der Vorm, S., et al. (2021). Cellular Fucosylation Inhibitors Based on Fluorinated Fucose-1-phosphates. Chemistry – A European Journal, 27(13), 4022-4027. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7986812/

- Robinson, Z. R., et al. (2024). A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies. Proceedings of the National Academy of Sciences, 121(27), e2318880121. URL: https://www.pnas.org/doi/10.1073/pnas.2318880121

Sources

- 1. Buy this compound | 28553-11-9 [smolecule.com]

- 2. academic.oup.com [academic.oup.com]

- 3. pnas.org [pnas.org]

- 4. hmdb.ca [hmdb.ca]

- 6. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(β-L-fucose) phosphate-Molbase [molbase.com]

- 8. scbt.com [scbt.com]

- 9. The metabolism of L-fucose. 3. The enzymatic synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fucose-1-phosphate guanylyltransferase - Wikipedia [en.wikipedia.org]

Navigating the Fucosylome: A Technical Guide to beta-L-fucose 1-phosphate and Its Nomenclature

This guide provides an in-depth exploration of beta-L-fucose 1-phosphate, a critical intermediate in fucose metabolism. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's nomenclature, its central role in cellular fucosylation, and methodologies for its synthesis and analysis. Our focus is to deliver not just protocols, but a foundational understanding of the biochemical principles that govern the selection of experimental strategies.

Deciphering the Identity: Synonyms and Nomenclature of this compound

Accurate scientific communication hinges on precise terminology. This compound is known by several names across chemical and biological databases, which can be a source of confusion. Understanding these synonyms is paramount for comprehensive literature searches and unambiguous data interpretation.

The nomenclature of this molecule is derived from its parent sugar, L-fucose, a deoxyhexose that is an epimer of L-galactose at positions C-3 and C-5, and is distinguished by the absence of a hydroxyl group at the C-6 position. The "beta" designation refers to the stereochemistry at the anomeric carbon (C-1), where the phosphate group is oriented in the equatorial position in the pyranose ring structure. The "1-phosphate" indicates the phosphorylation at this anomeric carbon.

A comprehensive list of synonyms is presented in Table 1, compiled from authoritative sources including PubChem, KEGG, and ChEBI.[][2][3][4]

| Synonym | Source/Context |

| Fucose 1-phosphate | General biochemical shorthand.[][4] |

| L-Fucose 1-phosphate | Emphasizes the L-configuration of the fucose moiety.[][2][4] |

| 6-Deoxy-L-galactose 1-phosphate | A more systematic chemical name highlighting its relationship to galactose.[][2][4][5] |

| 6-deoxy-beta-L-galactopyranose 1-(dihydrogen phosphate) | A highly descriptive IUPAC-style name.[] |

| beta-L-Fucopyranosyl phosphate | Denotes the pyranose ring form.[4] |

| Fucopyranosyl phosphate | A more general term for the phosphorylated pyranose form.[][4] |

| 6-deoxy-1-O-phosphono-beta-L-galactopyranose | Specifies the O-linkage of the phosphate group.[][4] |

| [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate | The formal IUPAC name.[][6] |

Table 1: Synonyms for this compound. This table provides a non-exhaustive list of alternative names for this compound, facilitating comprehensive database searches and literature review.

The Salvage Pathway: A Pivotal Role in Fucosylation

In mammalian cells, the activated sugar nucleotide GDP-L-fucose is the universal donor for all fucosylation reactions, which are catalyzed by fucosyltransferases.[7][8] The biosynthesis of GDP-L-fucose occurs through two primary routes: the de novo pathway and the salvage pathway.[7][8][9] this compound is a key intermediate exclusive to the salvage pathway.[9]

The salvage pathway utilizes free L-fucose, which can be sourced from the extracellular environment or from the lysosomal degradation of fucosylated glycoconjugates.[9] This pathway is a critical mechanism for recycling and efficiently utilizing available fucose.

The core reactions of the salvage pathway are as follows:

-

Phosphorylation of L-fucose: Free L-fucose is phosphorylated at the C-1 position by the enzyme fucokinase (EC 2.7.1.52), utilizing ATP as the phosphate donor, to yield this compound.[4][10]

-

Formation of GDP-L-fucose: this compound is then converted to GDP-L-fucose by the enzyme GDP-L-fucose pyrophosphorylase (or fucose-1-phosphate guanylyltransferase, FPGT) (EC 2.7.7.30).[4][11][12] This reaction involves the transfer of a guanylyl group from GTP to this compound, releasing pyrophosphate.

The following diagram illustrates the central position of this compound in the salvage pathway and its relationship to the de novo pathway for GDP-L-fucose synthesis.

Figure 1: The Salvage Pathway for GDP-L-fucose Synthesis. This diagram illustrates the central role of this compound as an intermediate in the salvage pathway, which converts free L-fucose into the activated sugar donor, GDP-L-fucose.

Methodologies for Synthesis and Analysis

The study of fucosylation and the enzymes involved often requires access to pure this compound. Both enzymatic and chemical synthesis routes have been developed.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers high specificity and stereoselectivity, yielding the desired beta-anomer. The key enzyme for this process is fucokinase.

Protocol: Enzymatic Synthesis of this compound

This protocol is adapted from the principles described in the literature for the enzymatic phosphorylation of fucose.[13]

Materials:

-

L-fucose

-

ATP (disodium salt)

-

Recombinant fucokinase (e.g., from E. coli)

-

Tris-HCl buffer (pH 7.5)

-

MgCl₂

-

Reaction vessel

-

Incubator/water bath at 37°C

-

Enzyme inactivation reagents (e.g., heat block, perchloric acid)

-

Analytical HPLC system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

-

50 mM Tris-HCl, pH 7.5

-

10 mM L-fucose

-

15 mM ATP

-

20 mM MgCl₂

-

1-5 µg of recombinant fucokinase

-

Adjust the final volume to 1 mL with nuclease-free water.

-

-

Incubation: Incubate the reaction mixture at 37°C. The optimal reaction time should be determined empirically by taking aliquots at various time points (e.g., 30, 60, 120, and 240 minutes) and analyzing for product formation.

-

Reaction Termination: Terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the fucokinase. Alternatively, add perchloric acid to a final concentration of 0.5 M, followed by neutralization with KOH. Centrifuge to remove the denatured protein or precipitated salts.

-

Analysis and Purification:

-

Analyze the formation of this compound using an appropriate analytical method, such as anion-exchange HPLC or porous graphitic carbon (PGC) HPLC coupled with mass spectrometry.

-

Purify the product from the reaction mixture using preparative anion-exchange chromatography.

-

Causality Behind Experimental Choices:

-

Excess ATP: A molar excess of ATP is used to drive the reaction towards product formation and to compensate for any potential non-enzymatic hydrolysis.

-

Magnesium Ions: Mg²⁺ is a crucial cofactor for most kinases, including fucokinase, as it coordinates with the phosphate groups of ATP, facilitating the phosphoryl transfer.[10]

-

pH 7.5: This pH is generally optimal for the activity of many fucokinases.

-

Enzyme Inactivation: Heat or acid treatment is essential to stop the reaction at a specific time point and to prepare the sample for downstream analysis by removing the active enzyme.

Chemical Synthesis of this compound

Chemical synthesis can provide larger quantities of the compound but may require more complex purification to separate anomeric mixtures and other byproducts. One common approach is the MacDonald procedure, which involves the fusion of a protected fucose derivative with phosphoric acid.[14]

Conceptual Workflow for Chemical Synthesis:

Figure 2: Conceptual Workflow for the Chemical Synthesis of this compound. This diagram outlines the key steps in a typical chemical synthesis route, starting from L-fucose and involving protection, phosphorylation, and purification steps.

Fusion of beta-L-fucopyranose tetraacetate with phosphoric acid for a short duration at a controlled temperature can yield a mixture of alpha- and beta-pyranosyl phosphates, with the beta-anomer being a significant component.[14] Longer reaction times tend to favor the thermodynamically more stable alpha-anomer.[14] Careful control of reaction conditions and subsequent chromatographic purification are critical for isolating the desired beta-anomer.

Conclusion and Future Directions

A thorough understanding of the nomenclature and metabolic context of this compound is fundamental for researchers in glycobiology and drug development. As the key intermediate in the fucose salvage pathway, its synthesis and detection are critical for studying the enzymes of this pathway and for developing inhibitors of fucosylation, which has emerged as a potential therapeutic strategy in cancer and inflammation.[][15] The methodologies outlined in this guide provide a starting point for the reliable synthesis and analysis of this important biomolecule, empowering further research into the intricate world of the fucosylome.

References

- Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R-53R. [Link]

- Engels, L., et al. (2013). WbgL: a novel bacterial α1,2-fucosyltransferase for the synthesis of 2'-fucosyllactose. Glycobiology, 24(2), 170-178. [Link]

- Ma, B., Simala-Grant, J. L., & Taylor, D. E. (2006). Fucosylation in prokaryotes and eukaryotes. Glycobiology, 16(12), 158R-184R. [Link]

- National Center for Biotechnology Information.

- National Center for Biotechnology Information.

- Pastuszak, I., et al. (1998). GDP-L-fucose pyrophosphorylase. Purification, cDNA cloning, and properties of the enzyme. The Journal of Biological Chemistry, 273(46), 30165-30174. [Link]

- Prihar, H. S., & Behrman, E. J. (1973). The synthesis and characterization of alpha- and beta-L-fucopyranosyl phosphates and GDP fucose. Biochemistry, 12(6), 997-1002. [Link]

- Quirk, S., et al. (2005). Substrate discrimination by the human GTP fucose pyrophosphorylase. Biochemistry, 44(32), 10854-10863. [Link]

- The Human Metabolome Database.

- van der Woude, L. N., et al. (2021). Cellular Fucosylation Inhibitors Based on Fluorinated Fucose-1-phosphates. Angewandte Chemie International Edition, 60(13), 7041-7047. [Link]

- KEGG COMPOUND: C02985. [Link]

- KEGG ENZYME: 2.7.1.52. [Link]

- KEGG ENZYME: 2.7.7.30. [Link]

- Ishihara, H., Massaro, D. J., & Heath, E. C. (1968). The metabolism of L-fucose. 3. The enzymatic synthesis of this compound. The Journal of Biological Chemistry, 243(6), 1103-1109. [Link]

- Wikipedia.

- ResearchGate.

- PubMed.

- PubMed Central. An important role of L-fucose biosynthesis and protein fucosylation genes in Arabidopsis immunity. [Link]

- ResearchGate.

- Journal of Biological Chemistry. Incorporation of fucose into glycans independent of the GDP-fucose transporter SLC35C1 preferentially utilizes salvaged over de novo GDP-fucose. [Link]

Sources

- 2. KEGG COMPOUND: C02985 [genome.jp]

- 3. This compound | C6H13O8P | CID 65369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. scbt.com [scbt.com]

- 6. Buy this compound | 28553-11-9 [smolecule.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Fucose: biosynthesis and biological function in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. KEGG ENZYME: 2.7.1.52 [genome.jp]

- 11. Fucose-1-phosphate guanylyltransferase - Wikipedia [en.wikipedia.org]

- 12. Incorporation of fucose into glycans independent of the GDP-fucose transporter SLC35C1 preferentially utilizes salvaged over de novo GDP-fucose - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The metabolism of L-fucose. 3. The enzymatic synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of beta-L-fucopyranosyl phosphate and L-fucofuranosyl phosphates by the MacDonald procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Role of the Fucose Salvage Pathway and its Intermediate, β-L-Fucose 1-Phosphate, in Modulating Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fucosylation, the enzymatic addition of an L-fucose sugar moiety to glycans, is a post-translational modification of profound significance in cell biology. It is instrumental in governing a vast array of cellular processes, including intercellular recognition, immune responses, and the fine-tuning of signal transduction pathways.[1][2][3] Dysregulation of fucosylation is a well-established hallmark of numerous pathologies, particularly in cancer, where it drives malignant progression, metastasis, and therapeutic resistance.[4][5] The execution of fucosylation is entirely dependent on the availability of a universal fucose donor, GDP-L-fucose. This guide delves into the metabolic pathways responsible for its synthesis, with a specific focus on the fucose salvage pathway and its pivotal, yet often overlooked, intermediate: beta-L-fucose 1-phosphate. While not a direct signaling molecule itself, β-L-fucose 1-phosphate stands as the committed product of the salvage pathway's initial step, representing a critical metabolic node that dictates the flux of fucose into cellular glycoconjugates. Understanding the regulation and function of this intermediate and its associated enzymes is therefore essential for developing novel strategies to therapeutically modulate cell signaling in disease.

Part 1: The Centrality of Fucosylation in Cellular Communication

L-fucose is a deoxyhexose sugar, unique among mammalian monosaccharides for its L-configuration and the absence of a hydroxyl group at the C-6 position.[6] Its incorporation onto N-linked glycans, O-linked glycans, and glycolipids is catalyzed by a family of fucosyltransferases (FUTs) in the Golgi apparatus.[4][6] These modifications can be terminal, such as in the formation of sialyl Lewis X antigens crucial for leukocyte adhesion, or internal ("core" fucosylation), which directly modifies the N-glycan core attached to proteins.[1][6]

The functional consequences of fucosylation are vast and context-dependent. By altering the structure of glycans, fucosylation directly modulates the function of glycoproteins, including:

-

Receptor-Ligand Interactions: Affecting the binding affinity and specificity of growth factor receptors (e.g., EGFR, TGF-βR) and adhesion molecules (e.g., selectins, integrins).[1][2]

-

Receptor Dimerization and Activation: Influencing the clustering and subsequent activation of cell surface receptors, thereby controlling downstream signaling cascades.[1]

-

Protein Conformation and Stability: Modifying the three-dimensional structure and half-life of proteins.

This regulatory layer is integral to signaling pathways that control cell proliferation, differentiation, adhesion, and migration.[1][5]

Part 2: The Biosynthesis of GDP-L-Fucose: A Tale of Two Pathways

Mammalian cells generate the essential fucose donor, GDP-L-fucose, through two distinct cytosolic pathways: the de novo pathway and the salvage pathway.[6][7]

-

The De Novo Pathway: This is typically the dominant route, synthesizing GDP-L-fucose from GDP-D-mannose in a two-enzyme process.[6][8][9] It ensures a steady supply of GDP-L-fucose derived from the general hexose pool.

-

The Salvage Pathway: This pathway recycles free L-fucose, which can be sourced from the extracellular environment or from the lysosomal degradation of endogenous glycoconjugates.[6][10] While contributing a smaller fraction to the total GDP-fucose pool under normal conditions, the salvage pathway is a critical and regulatable system.[6][11] It proceeds in two sequential enzymatic steps, with β-L-fucose 1-phosphate as the key intermediate.

The salvage pathway is the sole route by which exogenous fucose can be utilized, making it a key target for both metabolic studies and therapeutic intervention.[11][12]

Part 5: Experimental Methodologies for Investigating the Fucose Salvage Pathway

To dissect the role of β-L-fucose 1-phosphate and the salvage pathway, researchers can employ a combination of metabolic tracing, pharmacological inhibition, and genetic manipulation.

Experimental Protocol 1: Assessing Salvage Pathway Flux with Stable Isotope Tracing

This protocol allows for the direct quantification of fucose metabolism through the salvage pathway.

Objective: To measure the incorporation of exogenous fucose into β-L-fucose 1-phosphate, GDP-L-fucose, and cellular glycoproteins.

Methodology:

-

Cell Culture: Plate cells of interest (e.g., cancer cell line) and grow to ~70% confluency.

-

Metabolic Labeling: Replace standard culture medium with medium containing a known concentration of L-fucose labeled with a stable isotope (e.g., [1-¹³C]-L-Fucose or fully ¹³C-labeled L-fucose). [12]Incubate for a defined time course (e.g., 0, 2, 6, 12, 24 hours).

-

Metabolite Extraction:

-

Aspirate medium and wash cells rapidly with ice-cold phosphate-buffered saline (PBS).

-

Add 1 mL of ice-cold 80% methanol to the plate.

-

Scrape cells and collect the cell/methanol suspension.

-

Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant containing polar metabolites (including β-L-fucose 1-phosphate and GDP-fucose). The pellet contains proteins and other macromolecules.

-

-

LC-MS Analysis: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Use a suitable chromatography method (e.g., HILIC) to separate sugar phosphates and nucleotide sugars.

-

Monitor the mass-to-charge ratio (m/z) for both the unlabeled (e.g., ¹²C) and labeled (e.g., ¹³C) forms of β-L-fucose 1-phosphate and GDP-L-fucose.

-

-

Data Analysis: Quantify the peak areas for labeled and unlabeled species to determine the isotopic enrichment and calculate the metabolic flux through the salvage pathway. [12]

Experimental Protocol 2: Pharmacological Inhibition of Fucosylation via the Salvage Pathway

Fucose analogs are powerful tools to probe the functional consequences of fucosylation.

Objective: To inhibit global fucosylation and assess the impact on a specific signaling pathway (e.g., ERK activation).

Methodology:

-

Inhibitor Preparation: Prepare stock solutions of a fucosylation inhibitor, such as 2-fluorofucose (2-FF). [13]2-FF is taken up by cells and metabolized by the salvage pathway into GDP-2-FF, which acts as a competitive inhibitor of fucosyltransferases. [8][14]2. Cell Treatment: Treat cells with a range of 2-FF concentrations (e.g., 1-100 µM) for 24-72 hours to determine the optimal inhibitory concentration. Include a vehicle control.

-

Assessment of Fucosylation:

-

Lyse cells and perform lectin blotting on the protein lysate using a lectin that recognizes fucose, such as Aleuria aurantia lectin (AAL), to confirm a global reduction in fucosylation.

-

-

Signaling Pathway Analysis:

-

After inhibitor treatment, starve cells (if necessary) and then stimulate with a relevant growth factor (e.g., EGF).

-

Lyse cells at various time points post-stimulation.

-

Perform Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., phospho-ERK1/2) and total protein levels.

-

-

Data Analysis: Quantify band intensities to determine if inhibiting fucosylation alters the activation of the signaling pathway.

Part 6: Therapeutic and Drug Development Implications

The critical role of fucosylation in pathology, particularly cancer, makes the enzymes of the GDP-fucose biosynthetic pathways attractive targets for drug development.

-

Inhibition of Fucosylation: Small molecule inhibitors that target fucosylation are being actively investigated. By entering the salvage pathway, compounds like 2-FF can remodel the cancer cell glycome, leading to decreased proliferation, reduced migration, and impaired cell adhesion. [13][15]This strategy can disrupt tumor progression and potentially overcome chemoresistance. [1]* Targeting the Salvage Pathway in Metastasis: Studies have shown that re-activating the fucose salvage pathway in some cancers, like melanoma, can inhibit invasion and metastasis. [16]This suggests a highly context-dependent role where promoting specific types of fucosylation (e.g., α-1,2 fucosylation) can have anti-tumor effects. [16]This opens up a paradoxical but promising therapeutic avenue of enhancing salvage pathway activity in specific contexts.

-

Modulating Immune Responses: Fucosylation is critical for immune cell function. For example, the absence of core fucose on the Fc region of IgG1 antibodies dramatically enhances antibody-dependent cellular cytotoxicity (ADCC). [14]Inhibiting fucosylation in antibody-producing cells is a clinically validated strategy to improve the efficacy of therapeutic monoclonal antibodies.

Conclusion

This compound occupies a pivotal position in cellular metabolism, serving as the committed intermediate of the fucose salvage pathway. While it does not function as a classical second messenger, its significance in cell signaling is profound and undeniable. Its synthesis and subsequent conversion to GDP-L-fucose represent a critical metabolic flux point that fuels the fucosylation of a multitude of proteins that lie at the heart of cellular signaling networks. From Notch-mediated developmental decisions to growth factor-driven proliferation and integrin-dependent migration, the covalent attachment of fucose—made possible by the pathway in which β-L-fucose 1-phosphate is central—provides an essential layer of regulatory control. For researchers and drug developers, understanding and targeting the enzymes that govern the metabolism of this sugar phosphate offers a powerful and sophisticated strategy to modulate cellular behavior in health and disease.

References

- Keeley, T. S., Yang, S., & Lau, E. (2022). The Diverse Contributions of Fucose Linkages in Cancer. MDPI.

- Keeley, T. S., Yang, S., & Lau, E. (2022). The Diverse Contributions of Fucose Linkages in Cancer. ProQuest.

- Miyoshi, E., Moriwaki, K., & Nakagawa, T. (2008). Biological function of fucosylation in cancer biology. Journal of Biochemistry, 143(6), 725–729. [Link]

- Keeley, T. S., Yang, S., & Lau, E. The diverse contributions of fucose linkages in cancer.

- Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R–53R. [Link]

- Sosicka, P., et al. (2022). Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions. Journal of Cell Biology.

- Miyoshi, E. (2021).

- Holdener, B. C., & Haltiwanger, R. S. (2019). Protein O-Fucosylation: Structure and Function. PMC - NIH. [Link]

- Mourad, A., et al. (2024).

- Unlusoy, E., & Aksoy, O. (2023). Exploring the diverse biological significance and roles of fucosylated oligosaccharides. Journal of Food Biochemistry.

- Wu, Y., et al. (2019). In situ Fucosylation for Modulating Wnt Signaling in Live Cells. bioRxiv. [Link]

- ResearchGate. Growth factor signaling pathways known to be regulated by fucosylation.

- Jassal, B. (2015). GDP-fucose biosynthesis.

- Keeley, T., et al. (2018). The fucose salvage pathway inhibits invadopodia formation and extracellular matrix degradation in melanoma cells. PLOS One. [Link]

- Büll, C., et al. (2022). Targeting aberrant sialylation and fucosylation in prostate cancer cells using potent metabolic inhibitors. Glycobiology. [Link]

- Mourad, A., et al. (2024). Genetic Diseases of Fucosylation: Insights from Model Organisms. Semantic Scholar. [Link]

- van der Vlag, R., et al. (2021).

- ResearchGate. The biosynthesis of GDP- L -fucose. GDP- L -fucose is synthesized by de novo and salvage pathways.

- Pinho, S. S., et al. (2016).

- Zhao, Y., et al. (2024). l-Fucose is a candidate monosaccharide neuromodulator and mitigates Alzheimer's synaptic deficits. PMC - NIH. [Link]

- Roos, C., et al. (2006). Differential gene expression of GDP-L-fucose-synthesizing enzymes, GDP-fucose transporter and fucosyltransferase VII. PubMed. [Link]

- Al-Abdi, L., et al. (2024). Fucosidosis: A Review of a Rare Disease. PubMed. [Link]

- Wikipedia. Fucokinase. Wikipedia. [Link]

- Al-Abdi, L., et al. (2024). Fucosidosis: A Review of a Rare Disease. MDPI.

- Ng, B. G., et al. (2018).

- BenchChem. The Application of (-)-Fucose-13C-1 in Cell Culture Studies: An In-depth Technical Guide. BenchChem.

- Sosicka, P., et al. (2023). The contribution of fucose salvage into N-glycans is almost insensitive...

- ResearchGate. In vitro evaluation of fucosylation inhibitors a Effect of 10 or 100 µM...

- Wu, C., et al. (2016). Inhibition of Fucosylation Reshapes Inflammatory Macrophages and Suppresses Type II Collagen-Induced Arthritis. PubMed Central. [Link]

- Pett, C., et al. (2020). Phylogenetic and biochemical analysis of the evolution and interdomain modularity of bifunctional L-fucokinase/GDP-fucose pyrophosphorylases. NIH. [Link]

- Kotake, T., et al. (2008). A bifunctional enzyme with L-fucokinase and GDP-L-fucose pyrophosphorylase activities salvages free L-fucose in Arabidopsis. PubMed. [Link]

- Richards, W. L., et al. (1978).

- Megazyme. L-Fucose Assay Kit. Megazyme. [Link]

- HMDB. Showing metabocard for Fucose 1-phosphate (HMDB0001265).

- Google Patents. JPH064038B2 - L-fucose quantification method.

- ResearchGate. Research progress on the functions, preparation and detection methods of l-fucose.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Diverse Contributions of Fucose Linkages in Cancer - ProQuest [proquest.com]

- 3. [PDF] Genetic Diseases of Fucosylation: Insights from Model Organisms | Semantic Scholar [semanticscholar.org]

- 4. Biological function of fucosylation in cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Reactome | GDP-fucose biosynthesis [reactome.org]

- 8. researchgate.net [researchgate.net]

- 9. Differential gene expression of GDP-L-fucose-synthesizing enzymes, GDP-fucose transporter and fucosyltransferase VII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. l-Fucose is a candidate monosaccharide neuromodulator and mitigates Alzheimer’s synaptic deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Inhibition of fucosylation in human invasive ductal carcinoma reduces E-selectin ligand expression, cell proliferation, and ERK1/2 and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. The fucose salvage pathway inhibits invadopodia formation and extracellular matrix degradation in melanoma cells | PLOS One [journals.plos.org]

An In-Depth Technical Guide on the Natural Occurrence of beta-L-Fucose 1-Phosphate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of beta-L-fucose 1-phosphate, a critical intermediate in fucose metabolism. We will delve into its natural occurrence, biosynthetic pathways, biological significance, and the methodologies for its study, grounding all claims in verifiable, authoritative sources.

Introduction: The Significance of a Fucosylated World

Fucosylation, the addition of the deoxyhexose L-fucose to glycans, is a pivotal post-translational modification influencing a vast array of biological processes, from cell-cell recognition and immune responses to cancer progression and metastasis.[1][2] The central donor molecule for these reactions is GDP-L-fucose. The synthesis of this activated sugar nucleotide occurs via two main routes: the de novo pathway and the salvage pathway.[3] While the de novo pathway synthesizes GDP-L-fucose from GDP-mannose, the salvage pathway recycles free L-fucose from the extracellular environment or lysosomal degradation of glycoconjugates.[1][3] At the heart of this salvage pathway lies our molecule of interest: this compound.

This compound is the direct product of the phosphorylation of L-fucose by the enzyme L-fucokinase (FUK) and serves as the immediate precursor for the synthesis of GDP-L-fucose, a reaction catalyzed by GTP:beta-L-fucose-1-phosphate guanylyltransferase (FPGT), also known as GDP-L-fucose pyrophosphorylase.[4][5][6] Understanding the dynamics of this compound is therefore crucial for comprehending the regulation of fucosylation and its implications in health and disease.

Natural Occurrence and Distribution

While L-fucose is a common component of mammalian glycans, constituting 7.2% of studied oligosaccharides, the intracellular concentration of its phosphorylated intermediate, this compound, is less well-documented and is generally considered to be low.[1] This is due to its transient nature as a metabolic intermediate, being rapidly converted to GDP-L-fucose.

The salvage pathway, and by extension the presence of this compound, is particularly active in certain mammalian tissues such as the liver and kidney.[7] Its presence is intrinsically linked to the availability of free L-fucose, which can be derived from dietary sources or the turnover of glycoproteins and glycolipids.[1]

Table 1: Factors Influencing the Intracellular Pool of this compound

| Factor | Description | Impact on this compound levels |

| Extracellular L-fucose | Availability of free fucose from diet or the cellular environment. | Increased availability can lead to a larger pool of this compound, assuming the salvage pathway enzymes are not saturated. |

| Lysosomal degradation | Breakdown of fucosylated glycoconjugates releases free fucose. | Contributes to the intracellular fucose pool available for phosphorylation. |

| Fucokinase (FUK) activity | The enzyme responsible for phosphorylating L-fucose to this compound. | Higher activity can lead to increased production of this compound. |

| FPGT activity | The enzyme that converts this compound to GDP-L-fucose. | High activity will lead to rapid consumption of this compound, keeping its steady-state concentration low. |

| Cellular fucosylation demand | The rate at which GDP-L-fucose is utilized by fucosyltransferases. | High demand can pull the equilibrium towards GDP-L-fucose synthesis, thus influencing the turnover of this compound. |

Biosynthetic and Metabolic Pathways

The synthesis of this compound is the first committed step of the fucose salvage pathway.

Figure 1: The Fucose Salvage Pathway.

Regulation of the Pathway:

The salvage pathway is tightly regulated to meet the cell's demands for fucosylation while avoiding the unnecessary expenditure of energy.

-

Transcriptional Regulation: The expression of the fucokinase (FUK) gene is regulated by transcription factors such as HNF1A, HNF4A, and FOXA2 in hepatic cells, indicating tissue-specific control of the salvage pathway.

-

Feedback Inhibition: Fucokinase activity can be inhibited by GDP-L-fucose, the end product of the pathway.[5] This feedback mechanism likely serves to maintain homeostasis of the fucosylation precursor pool.

Biological Roles and Significance in Drug Development

The salvage pathway, and therefore the metabolism of this compound, has significant implications for cellular function and disease. Aberrant fucosylation is a known hallmark of cancer, and modulating this process is a promising therapeutic strategy.[1][2] For instance, the degree of fucosylation on antibodies can dramatically impact their efficacy in antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism for many therapeutic antibodies.

By understanding and potentially manipulating the salvage pathway, researchers can explore novel approaches to:

-

Modulate fucosylation in cancer cells: Altering the fucosylation of cell surface receptors can impact cell signaling, adhesion, and metastasis.

-

Enhance the efficacy of therapeutic antibodies: Controlling the fucosylation of recombinant antibodies can improve their therapeutic potential.

-

Develop novel therapies for congenital disorders of glycosylation: Deficiencies in the fucosylation pathways can lead to severe developmental disorders.[8]

Experimental Methodologies

The study of this compound presents analytical challenges due to its low intracellular concentration and polar nature. However, several techniques can be adapted for its detection and quantification.

Sample Preparation

A critical first step is the efficient extraction of this polar metabolite from biological samples while minimizing degradation. A typical workflow involves:

-

Rapid Quenching of Metabolism: To prevent enzymatic degradation, cell or tissue samples should be rapidly quenched, often using cold methanol or other organic solvents.

-

Cell Lysis: Sonication or freeze-thaw cycles are commonly used to disrupt cells and release intracellular metabolites.

-

Protein Precipitation: Cold organic solvents (e.g., acetonitrile or methanol) are used to precipitate proteins, which can interfere with subsequent analyses.[9]

-

Extraction of Polar Metabolites: A liquid-liquid extraction is often employed to separate the polar metabolites (including sugar phosphates) into an aqueous phase.

Detection and Quantification

Several advanced analytical techniques can be employed for the analysis of this compound.

1. Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful technique for the sensitive and specific quantification of metabolites. For sugar phosphates, hydrophilic interaction liquid chromatography (HILIC) is often the method of choice.[10]

Protocol: HILIC-LC-MS for this compound Quantification

-

Chromatographic Separation:

-

Column: A HILIC column (e.g., amide-based) is used to retain the polar this compound.

-

Mobile Phase: A gradient of a weak acidic buffer (e.g., ammonium acetate or ammonium formate) and a polar organic solvent (e.g., acetonitrile) is used for elution.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for phosphorylated compounds.

-

Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. The transition would be from the precursor ion (m/z of this compound) to a specific fragment ion (e.g., the phosphate group).

-

Figure 2: LC-MS workflow for this compound analysis.

2. Anion-Exchange Chromatography:

Anion-exchange chromatography is well-suited for separating charged molecules like sugar phosphates.[11][12][13][14]

Protocol: Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

-

Chromatographic Separation:

-

Column: A high-pH anion-exchange column (e.g., Dionex CarboPac series) is used.

-

Elution: A gradient of sodium hydroxide and sodium acetate is used to elute the sugar phosphates based on their charge.

-

-

Detection:

-

Pulsed Amperometric Detection (PAD): This highly sensitive detection method is ideal for underivatized carbohydrates.

-

3. Capillary Electrophoresis (CE):

CE offers high separation efficiency and is particularly useful for charged, polar molecules.[2][15][16][17][18]

Protocol: Capillary Electrophoresis-Mass Spectrometry (CE-MS)

-

Separation:

-

Capillary: A fused-silica capillary is used.

-

Background Electrolyte: A buffer system is chosen to optimize the separation of sugar phosphates.

-

-

Detection:

-

Mass Spectrometry: Coupling CE to a mass spectrometer allows for sensitive and specific detection and identification of this compound.

-

Future Perspectives and Conclusion

The study of this compound and the fucose salvage pathway is a rapidly evolving field. While significant progress has been made in understanding its role in fucosylation, several key areas warrant further investigation. The development of more sensitive and robust analytical methods will be crucial for accurately quantifying the intracellular flux through the salvage pathway in various physiological and pathological states. Furthermore, a deeper understanding of the regulatory mechanisms governing this pathway will open new avenues for therapeutic intervention in diseases characterized by aberrant fucosylation. This in-depth guide provides a solid foundation for researchers to explore the fascinating biology of this compound and its impact on human health.

References

- Metabolomic Analysis and Computational Biology Reveal the Potential Metabolic Pathways for Improvement of Fucoxanthin and Eicosapentaenoic Acid (EPA) Biosynthesis in Phaeodactylum tricornutum. PubMed. [Link]

- Fucose-1-phosphate guanylyltransferase. Wikipedia. [Link]

- Fucokinase (FUK) | Request PDF.

- Fucose-1-phosphate guanylyltransferase - Homo sapiens (Human). UniProt. [Link]

- Targeted Quantification of Cell Culture Media Components by LC-MS.

- A capillary electrophoresis procedure for the screening of oligosaccharidoses and rel

- Transcriptional regulation of fucosyltransferase 1 gene expression in colon cancer cells. PubMed. [Link]

- Transcription Factors HNF1A, HNF4A, and FOXA2 Regulate Hepatic Cell Protein N-Glycosyl